molecular formula C17H16ClN3O B2821684 2-(4-chlorobenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-03-2

2-(4-chlorobenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2821684
CAS No.: 860651-03-2
M. Wt: 313.79
InChI Key: PWILSZMCCGGETQ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorobenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a heterocyclic core with a ketone group at position 2. Its structural features include:

  • Position 2: A 4-chlorobenzyl group (C₆H₄Cl-CH₂-), which enhances lipophilicity and may influence bioactivity through halogen bonding.
  • Position 5: A methyl group, which modulates electronic effects and solubility.

Triazolones are pharmacologically significant due to their versatility in drug design, particularly as antifungal, antimicrobial, and antitumor agents .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-12-3-9-16(10-4-12)21-13(2)19-20(17(21)22)11-14-5-7-15(18)8-6-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWILSZMCCGGETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 860651-03-2) is a member of the triazole family, which has gained attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, structure, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3OC_{17}H_{16}ClN_{3}O with a molecular weight of 313.79 g/mol. Its structure features a triazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16ClN3O
Molecular Weight313.79 g/mol
CAS Number860651-03-2
Purity>90%

Synthesis

The synthesis of triazole derivatives often involves cyclization reactions using various starting materials. For this compound, the synthesis typically includes the reaction of appropriate aryl amines with carbonyl compounds in the presence of suitable catalysts or reagents to form the triazole structure.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized triazoles, including our compound of interest, it was noted that compounds with similar structures demonstrated activity against a range of bacteria and fungi.

  • Inhibition Mechanism : The primary mechanism of action for many triazoles involves the inhibition of cytochrome P450 enzymes, particularly the 14α-demethylase involved in ergosterol biosynthesis in fungi. This leads to an accumulation of toxic sterol precursors and disruption of fungal cell membranes .
  • Case Study Findings :
    • In vitro tests showed that derivatives similar to this compound exhibited moderate to good activity against pathogens such as Candida albicans and Staphylococcus aureus.
    • A comparative study found that modifications at the phenyl ring significantly influenced antimicrobial efficacy, with certain derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is hypothesized to be due to the induction of apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of signaling pathways involved in cell survival .
  • Research Findings :
    • A study demonstrated that similar triazole compounds exhibited significant antiproliferative effects on breast and colon cancer cell lines with IC50 values ranging from 5 to 15 µM .
    • Specific structural features were correlated with enhanced activity; for instance, substituents on the triazole ring could enhance interactions with target proteins involved in cancer progression.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 2-(4-chlorobenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one:

Basic Information

  • Chemical Name: this compound
  • CAS Number: 860651-03-2
  • Molecular Formula: C17H16ClN3O
  • Molecular Weight: 313.78

Potential Applications

While the search results do not provide extensive details regarding specific applications of this compound, they do offer some context:

  • Synthesis of related compounds: This triazole derivative can be used as a building block for synthesizing other 1,2,4-triazole derivatives . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can be performed starting from this compound .
  • Antimicrobial Activity: Some synthesized triazole derivatives have been evaluated for their antimicrobial activities .
  • Anticonvulsant Activity: Some 1,2,4-triazole-3-thione derivatives have anticonvulsant activity and interact with voltage-gated sodium channels .

Related Research

  • Research has been done on the synthesis of new 1,2,4-triazole derivatives for anti-lipase and anti-urease activities .
  • Other studies focus onylsulfanyl) derivatives of 1,2,4-triazoles .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following triazolone derivatives are structurally related and highlight key differences in substituents and properties:

Compound Name Substituents (Positions 2, 4, 5) Key Properties Reference
Target Compound 2: 4-chlorobenzyl; 4: 4-methylphenyl; 5: methyl Not explicitly reported; predicted moderate lipophilicity (logP ~3.5) -
5-(4-Chlorobenzyl)-4-(3-piperazinylpropyl)-triazol-3-one (9b) 2: 4-chlorobenzyl; 4: piperazinylpropyl; 5: methyl High yield (81%), m.p. 214–216°C; potential CNS activity due to piperazine
2-[2-(4-Chlorobenzyloxy)ethyl]-4-(hydroxyphenylmethyleneamino)-5-methyl-triazol-3-one (5c) 2: chlorobenzyloxyethyl; 4: hydroxyphenylmethylene Antifungal/antibacterial activity (81% yield; IR: 3312 cm⁻¹ OH stretch)
5-(4-Chlorobenzyl)-4-(indol-3-ylethyl)-triazol-3-one (8) 2: benzyl; 4: indol-3-ylethyl; 5: chlorobenzyl Antitumor activity via indole moiety; 48% yield, m.p. 147–149°C
4-(4-Fluorophenyl)-2-(fluorophenylpyrazolyl)thiazole (4) Halogenated aryl groups Isostructural packing; Cl/Br substituents adjust crystal lattice parameters

Key Observations :

  • Biological Activity : Hydroxyphenyl or indole substituents (e.g., 5c , 8 ) correlate with antifungal or antitumor activity, whereas the target compound’s 4-methylphenyl group may prioritize steric effects over hydrogen bonding.
  • Synthetic Accessibility : The target compound’s simpler substitution pattern (vs. piperazinylpropyl in 9b ) suggests easier synthesis but possibly reduced selectivity for biological targets.
Physicochemical Properties
Property Target Compound 9b 5c 8
Melting Point (°C) Not reported 214–216 Not reported 147–149
Yield (%) Not reported 81 81 48
Key Functional Groups Cl, methyl, tolyl Cl, piperazine Cl, OH, imine Cl, indole, benzyl
  • Thermal Stability : Higher melting points in piperazine-containing derivatives (e.g., 9b ) suggest stronger intermolecular interactions .
  • Synthetic Efficiency : The target compound’s lack of complex heterocycles (vs. 5c or 8 ) may improve scalability.

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorobenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, intermediates like 4-amino-triazole derivatives are reacted with substituted benzaldehydes under reflux in ethanol with catalytic glacial acetic acid. Post-reaction, solvents are evaporated under reduced pressure, and crude products are purified via recrystallization in ethanol/water (1:1) to achieve yields up to 81% and melting points of 214–216°C. Purity is confirmed using IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.4 ppm), and mass spectrometry (m/z consistent with molecular formula) .

Q. How can researchers evaluate the antimicrobial activity of this triazole derivative?

Antimicrobial activity is assessed using broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution in 96-well plates, with activity compared to reference drugs like ampicillin. For instance, analogs of this compound have shown MICs ranging from 8–64 µg/mL, depending on substituent effects .

Q. What spectroscopic techniques are critical for structural characterization?

  • IR spectroscopy : Identifies carbonyl (C=O) and aromatic C-Cl stretches.
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., 4-chlorobenzyl protons as a singlet at δ 4.8–5.0 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 370–380).
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl bond ≈ 1.74 Å) .

Q. How does the presence of a 4-chlorobenzyl group influence reactivity?

The electron-withdrawing chloro group enhances electrophilic substitution at the triazole ring, facilitating reactions like sulfonation or alkylation. It also increases lipophilicity, improving membrane permeability in biological assays .

Q. What solvent systems are optimal for recrystallization?

Ethanol/water (1:1) is preferred for high-yield recrystallization (81% reported). Alternative systems like dichloromethane/hexane may be used for intermediates with lower polarity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model HOMO-LUMO gaps to predict reactivity. For example, exact exchange functionals improve thermochemical accuracy, with average deviations <3 kcal/mol for similar triazoles. These models guide synthetic modifications to enhance bioactivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Discrepancies in substituent effects (e.g., 4-methylphenyl vs. morpholine moieties) are analyzed using multivariate regression. For instance, replacing 4-methylphenyl with morpholine in analogs reduces MICs by 50%, attributed to improved hydrogen bonding with microbial targets .

Q. How do crystallographic data inform polymorph screening?

Single-crystal XRD (e.g., CCDC 860786) reveals packing motifs and hydrogen-bonding networks (e.g., N–H···O interactions). Polymorph stability is assessed via differential scanning calorimetry (DSC), with melting points differing by ≤5°C between forms .

Q. What experimental designs optimize microwave-assisted synthesis?

Microwave irradiation (100–150 W) reduces reaction times from hours to minutes. A 2012 study achieved 86% yield for a triazole analog by optimizing parameters: solvent (DMF), temperature (120°C), and catalyst (K₂CO₃). DOE (Design of Experiments) models identify critical factors like irradiation time and power .

Q. How can kinetic studies improve scalability?

Reaction kinetics are monitored via in situ FTIR or HPLC to identify rate-limiting steps (e.g., cyclization). For example, Arrhenius plots (ln k vs. 1/T) revealed an activation energy of 45 kJ/mol for triazole ring formation, guiding temperature control during scale-up .

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